![molecular formula C13H14N2O2S2 B11344307 Methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B11344307.png)
Methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate
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Overview
Description
Methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate is a fused heterocyclic compound combining a tetrahydrobenzothiophene core with a pyrimidine ring. The compound is synthesized via nucleophilic substitution reactions, typically starting from 4-chloro-tetrahydrobenzothienopyrimidine intermediates. For example, reacting 4-chloro derivatives with methyl thioglycolate under reflux conditions in polar solvents like ethanol or acetonitrile yields the target compound . Its molecular formula is C₁₄H₁₅N₂O₂S₂, with an exact mass of 307.06 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate typically involves the following steps:
Formation of the Benzothieno-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzothiophene with a suitable aldehyde or ketone in the presence of a catalyst can yield the desired core structure.
Thioether Formation:
Esterification: The final step involves the esterification of the thioether intermediate with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thioether linkage, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and thioether derivatives.
Substitution: Amides, alcohols, and other ester derivatives.
Scientific Research Applications
Methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate are influenced by modifications to its core structure, substituents, or ester groups. Below is a detailed comparison with analogous compounds:
Ethyl Ester Derivatives
- Ethyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoate (C₁₆H₂₀N₂O₂S₂, MW: 336.47 g/mol): This derivative replaces the methyl ester with an ethyl group and extends the carbon chain. However, its larger size may reduce binding affinity to enzymatic targets compared to the methyl acetate analog .
- Ethyl 2-[(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate (C₂₀H₂₁N₃O₂S₂, MW: 407.53 g/mol): The addition of an anilino group at the 4-position introduces hydrogen-bonding capabilities, which could enhance interactions with biological targets like kinases or antimicrobial enzymes. This modification increases molecular weight but may improve specificity .
Thiosemicarbazide and Hydrazine Derivatives
- 2-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinecarbothioamide (C₁₂H₁₅N₅S₂, MW: 301.42 g/mol): Replacing the methyl ester with a thiosemicarbazide group (-NH-NH-CS-NH₂) introduces multiple hydrogen-bond donors. This derivative exhibits enhanced antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 μg/mL) compared to the parent compound, likely due to improved target engagement .
- 4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine: The hydrazine substituent (-NH-NH₂) enables Schiff base formation with aldehydes, facilitating further derivatization. Such compounds are intermediates for synthesizing antiproliferative agents targeting cancer cell lines (e.g., IC₅₀: 8–15 μM against MCF-7) .
Halogenated and Aromatic Derivatives
- 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one (C₁₉H₂₀BrN₂OS₂, MW: 451.41 g/mol): Bromine substitution at the benzyl position increases steric bulk and electron-withdrawing effects, altering binding kinetics.
- 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-(3,4,5-trimethylphenyl)ethanone (C₂₁H₂₂N₂OS₂, MW: 390.54 g/mol): The trimethylphenyl group enhances π-π stacking interactions with hydrophobic enzyme pockets. This derivative has been evaluated for antitubercular activity (MIC: 6.25 μg/mL against M. tuberculosis), outperforming simpler esters in permeability assays .
Structural and Pharmacological Data Table
Key Findings and Trends
Ester Group Impact : Methyl esters generally offer better synthetic accessibility, while ethyl or aromatic esters enhance lipophilicity and target affinity .
Halogenation Effects : Bromine or fluorine substitutions improve binding to hydrophobic enzyme pockets but may reduce solubility .
Biological Activity
Methyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate is a compound belonging to the class of benzothieno-pyrimidines. This article explores its biological activities, including its potential therapeutic effects and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H13N3S, and it exhibits a complex structure featuring a benzothieno moiety linked to a pyrimidine ring. The presence of sulfur in its structure contributes to its unique chemical properties and biological activity.
Antioxidant Activity
Research indicates that compounds related to methyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Study Findings : In vitro assays demonstrated that derivatives of this compound exhibited strong scavenging activity against DPPH and ABTS radicals. For instance, analogs showed up to 93% inhibition of DPPH radicals at certain concentrations, comparable to standard antioxidants like vitamin C .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders.
- Mechanism : The compound has shown to inhibit mushroom tyrosinase activity effectively. In cellular assays using B16F10 melanoma cells, it was found that specific analogs significantly reduced tyrosinase activity induced by α-MSH and IBMX .
Analog | Concentration (µM) | Tyrosinase Activity (% Inhibition) |
---|---|---|
1 | 10 | 60 |
3 | 10 | 65 |
Kojic Acid | - | 50 |
Cytotoxicity Studies
Cytotoxic effects were evaluated using various concentrations of the compound on B16F10 cells. The results indicated that while some analogs exhibited cytotoxicity at higher concentrations (≥20 µM), others maintained cell viability without significant toxicity .
Case Studies
- Case Study on Melanogenesis : A study involving B16F10 cells treated with the compound showed a marked decrease in melanin content after exposure to the compound compared to controls. This suggests potential use in skin lightening formulations.
- Antioxidant Efficacy : Another study highlighted the ability of the compound to protect neuronal cells from oxidative damage in vitro, suggesting its potential application in neuroprotective therapies .
Q & A
Q. Basic Synthesis and Optimization
Q. Q1. What are the key synthetic routes for Methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate, and how do reaction conditions impact yield?
Answer: The synthesis typically involves multi-step protocols:
Core formation : Cyclization of thiophene and pyrimidine precursors (e.g., Gewald reaction using cyclohexanone and ethyl cyanoacetate) to generate the benzothieno[2,3-d]pyrimidine scaffold .
Sulfanyl introduction : Nucleophilic substitution at the 4-position using thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Esterification : Reaction with methyl chloroacetate to introduce the methyl ester group .
Critical factors :
- Temperature : Elevated temperatures (80–100°C) improve cyclization but may degrade heat-sensitive intermediates .
- Solvents : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in substitution steps .
- Catalysts : Lewis acids (e.g., POCl₃) facilitate chloro-intermediate formation for subsequent substitutions .
Yield optimization :
Q. Advanced Synthetic Challenges
Q. Q2. How can regioselectivity issues in alkylation or substitution reactions be resolved during derivatization?
Answer: Regioselectivity challenges arise in functionalizing the pyrimidine ring due to competing reactive sites. Strategies include:
- Thermodynamic control : Using bulky bases (e.g., DBU) to favor substitution at the 4-position over the 2-position .
- Directing groups : Introducing temporary protecting groups (e.g., acetyl) to steer reactivity .
- Solvent effects : Non-polar solvents (toluene) reduce side reactions by stabilizing transition states .
Example :
In alkylation of 2-oxo-thienopyrimidines, green chemistry principles (room temperature, non-toxic solvents) achieved 75% yield with minimal byproducts .
Q. Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths/angles and detects disorder in the tetrahydrobenzothiophene ring (e.g., mean C–C bond length = 1.514 Å) .
- NMR spectroscopy :
- HPLC : Purity validation (>98%) using C18 columns with acetonitrile/water gradients .
Advanced tip : Dynamic NMR can probe conformational flexibility in the tetrahydro ring system .
Q. Reactivity and Functionalization
Q. Q4. How does the sulfanyl group influence reactivity, and what transformations are feasible?
Answer: The sulfanyl (–S–) group enables:
- Oxidation : H₂O₂ or mCPBA converts it to sulfoxide/sulfone derivatives, altering electronic properties for enhanced bioactivity .
- Nucleophilic substitution : Displacement with amines or thiols to generate analogs (e.g., antimicrobial hydrazinecarbothioamides) .
- Metal coordination : Binds to transition metals (Cu²⁺, Fe³⁺), useful in catalytic or chelation-based applications .
Example :
Reaction with thiosemicarbazide under reflux yielded hydrazinecarbothioamide derivatives (82% yield) with confirmed antimicrobial activity .
Q. Biological Evaluation
Q. Q5. What methodologies are used to assess the compound’s biological activity, and how are contradictions in data addressed?
Answer:
- Antimicrobial assays : Broth microdilution (MIC values) against Gram± bacteria and fungi, with biofilm inhibition studied via crystal violet staining .
- Anti-inflammatory screening : COX-1/COX-2 inhibition assays using ELISA .
Addressing contradictions :
- Variability in MIC values (e.g., Pseudomonas aeruginosa ATCC 10145: MIC = 2–16 µg/mL) may stem from differences in bacterial strains or solvent effects (DMSO vs. aqueous buffers) .
- Docking studies : Molecular dynamics simulations (e.g., EGFR kinase binding) clarify structure-activity relationships and resolve mechanistic ambiguities .
Q. Data Interpretation and Optimization
Q. Q6. How can researchers reconcile conflicting spectral or crystallographic data for this compound?
Answer:
- Crystallographic disorder : Common in the tetrahydro ring (e.g., reports disorder in CH₂ groups). Refinement software (SHELXL) models alternate conformers .
- NMR signal overlap : Use high-field instruments (500+ MHz) and 2D techniques (HSQC, HMBC) to assign protons in crowded regions (δ 1.6–2.9 ppm) .
Case study :
Disordered benzothiophene rings in X-ray data were resolved with anisotropic displacement parameters, achieving R factor = 0.053 .
Q. Advanced Mechanistic Studies
Q. Q7. What strategies elucidate the compound’s mechanism of action at the molecular level?
Answer:
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to targets (e.g., enzymes like DHFR) .
- Metabolomics : LC-MS/MS tracks cellular uptake and metabolic stability .
- CRISPR screening : Identifies genetic pathways affected in resistant vs. susceptible cell lines .
Example :
Docking of thieno[2,3-d]pyrimidine derivatives into EGFR’s ATP-binding pocket revealed hydrogen bonding with Met793 and hydrophobic interactions with Leu718, guiding lead optimization .
Tables
Key Physicochemical Properties |
---|
Molecular Formula |
Molecular Weight |
Solubility (25°C) |
Melting Point |
logP |
Common Synthetic Byproducts |
---|
4-Chloro intermediates |
Over-oxidized sulfones |
Ester hydrolysis products |
Properties
Molecular Formula |
C13H14N2O2S2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-10(16)6-18-12-11-8-4-2-3-5-9(8)19-13(11)15-7-14-12/h7H,2-6H2,1H3 |
InChI Key |
NSXPDCGUZLXZDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3 |
Origin of Product |
United States |
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